molecular formula C12H9BrClN3OS B10969985 N-(4-bromo-2-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

N-(4-bromo-2-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B10969985
M. Wt: 358.64 g/mol
InChI Key: SYQLAZZENYBQNH-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo and chloro-substituted phenyl ring, a pyrimidinyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-chloroaniline and 2-mercaptopyrimidine.

    Formation of Intermediate: The 4-bromo-2-chloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate chloroacetamide.

    Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 2-mercaptopyrimidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The halogen atoms (bromo and chloro) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Chemical Biology: The compound can be used as a probe to study biological pathways and interactions.

    Materials Science: It may be utilized in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfanyl and pyrimidinyl groups could play a crucial role in binding to these targets, modulating their activity, and eliciting a biological response.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-chlorophenyl)-2-(pyrimidin-2-ylthio)acetamide: Similar structure but with a thioether linkage.

    N-(4-bromo-2-chlorophenyl)-2-(pyrimidin-2-ylsulfonyl)acetamide: Similar structure but with a sulfonyl group.

Uniqueness

N-(4-bromo-2-chlorophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromo and chloro substituents on the phenyl ring, along with the sulfanyl and pyrimidinyl groups, provides a versatile scaffold for further modification and optimization in various applications.

Properties

Molecular Formula

C12H9BrClN3OS

Molecular Weight

358.64 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C12H9BrClN3OS/c13-8-2-3-10(9(14)6-8)17-11(18)7-19-12-15-4-1-5-16-12/h1-6H,7H2,(H,17,18)

InChI Key

SYQLAZZENYBQNH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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